Evidence #1: Dual JAK/STAT and NF-κB Pathway Inhibition versus Monopathway Pan-JAK Inhibitors
JAK-IN-23 is distinguished from clinical pan-JAK inhibitors such as tofacitinib by its capacity to concurrently and potently suppress both the JAK/STAT and NF-κB signaling cascades. In contrast, tofacitinib exhibits negligible direct NF-κB inhibitory activity at pharmacologically relevant concentrations [1]. JAK-IN-23 demonstrates an IC₅₀ of 150.7 nM against the NF-κB pathway in THP1-dual cellular assays, while simultaneously inhibiting the interferon-stimulated gene (ISG) response with an IC₅₀ of 3.3 nM, representing a functional dual-pathway blockade phenotype not shared by tofacitinib, upadacitinib, baricitinib, or deucravacitinib [2].
| Evidence Dimension | NF-κB pathway inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 150.7 nM (NF-κB pathway); 3.3 nM (ISG pathway) |
| Comparator Or Baseline | Tofacitinib: no direct NF-κB inhibition reported; Upadacitinib/Baricitinib: NF-κB pathway not engaged as primary mechanism; Deucravacitinib: TYK2-selective, no meaningful NF-κB activity |
| Quantified Difference | Only JAK-IN-23 demonstrates nanomolar-range dual JAK/STAT plus NF-κB inhibition within a single molecular entity |
| Conditions | THP1-dual cell reporter assays; LPS-stimulated PBMCs; 24-hour incubation |
Why This Matters
For IBD research where both JAK/STAT and NF-κB pathways drive disease pathology, JAK-IN-23 provides a unique experimental tool that simultaneously interrogates two therapeutically validated axes without requiring combination compound dosing.
- [1] PMC10885424 Table 1. Enzyme Assay IC₅₀ (nM) Values for JAK Inhibitors. National Library of Medicine. View Source
- [2] Liang X, Xie Y, Liu X, et al. Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis. J Med Chem. 2022;65(18):11949-11969. View Source
